molecular formula Zr B080107 Zirconium-90 CAS No. 13982-15-5

Zirconium-90

Cat. No. B080107
CAS RN: 13982-15-5
M. Wt: 89.904699 g/mol
InChI Key: QCWXUUIWCKQGHC-BJUDXGSMSA-N
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Patent
US04730067

Procedure details

Solution A was prepared by the addition of 300 g of zirconium acid sulfate to 370 g of water. A second aqueous solution (Solution B) containing an excess amount of base in an amount of 0.101 excess equivalents per equivalent of the zirconium acid sulfate of Solution A was prepared as follows: Sodium 2-ethylhexanoate was prepared in situ by adding 133.0 g of 2-ethylhexanoate acid to 643.4 g of water and a neutralizing amount of 73.9 g of sodium hydroxide (an exact equivalent). Sodium carbonate was added in an amount of 155.4 g to provide a 10.1% excess of basic equivalents per equivalent of zirconium acid sulfate. An amount of 373.7 g of mineral spirits and 15.3 g of butyl cabitol was added to provide organic phase material for product collection before combining the solutions.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
370 g
Type
solvent
Reaction Step One
[Compound]
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
133 g
Type
reactant
Reaction Step Three
Name
Quantity
643.4 g
Type
solvent
Reaction Step Three
Quantity
73.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Zr:1].[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([O-:7])=[O:6])[CH3:3].[OH-].[Na+:13].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([O-:7])=[O:6])[CH3:3].[Na+:13].[Zr:1] |f:2.3,4.5.6,8.9|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
[Zr]
Name
Quantity
370 g
Type
solvent
Smiles
O
Step Two
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zr]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zr]
Step Three
Name
Quantity
133 g
Type
reactant
Smiles
C(C)C(C(=O)[O-])CCCC
Name
Quantity
643.4 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
73.9 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC.[Na+]
Name
Type
product
Smiles
[Zr]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04730067

Procedure details

Solution A was prepared by the addition of 300 g of zirconium acid sulfate to 370 g of water. A second aqueous solution (Solution B) containing an excess amount of base in an amount of 0.101 excess equivalents per equivalent of the zirconium acid sulfate of Solution A was prepared as follows: Sodium 2-ethylhexanoate was prepared in situ by adding 133.0 g of 2-ethylhexanoate acid to 643.4 g of water and a neutralizing amount of 73.9 g of sodium hydroxide (an exact equivalent). Sodium carbonate was added in an amount of 155.4 g to provide a 10.1% excess of basic equivalents per equivalent of zirconium acid sulfate. An amount of 373.7 g of mineral spirits and 15.3 g of butyl cabitol was added to provide organic phase material for product collection before combining the solutions.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
370 g
Type
solvent
Reaction Step One
[Compound]
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
133 g
Type
reactant
Reaction Step Three
Name
Quantity
643.4 g
Type
solvent
Reaction Step Three
Quantity
73.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Zr:1].[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([O-:7])=[O:6])[CH3:3].[OH-].[Na+:13].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([O-:7])=[O:6])[CH3:3].[Na+:13].[Zr:1] |f:2.3,4.5.6,8.9|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
[Zr]
Name
Quantity
370 g
Type
solvent
Smiles
O
Step Two
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zr]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zr]
Step Three
Name
Quantity
133 g
Type
reactant
Smiles
C(C)C(C(=O)[O-])CCCC
Name
Quantity
643.4 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
73.9 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC.[Na+]
Name
Type
product
Smiles
[Zr]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04730067

Procedure details

Solution A was prepared by the addition of 300 g of zirconium acid sulfate to 370 g of water. A second aqueous solution (Solution B) containing an excess amount of base in an amount of 0.101 excess equivalents per equivalent of the zirconium acid sulfate of Solution A was prepared as follows: Sodium 2-ethylhexanoate was prepared in situ by adding 133.0 g of 2-ethylhexanoate acid to 643.4 g of water and a neutralizing amount of 73.9 g of sodium hydroxide (an exact equivalent). Sodium carbonate was added in an amount of 155.4 g to provide a 10.1% excess of basic equivalents per equivalent of zirconium acid sulfate. An amount of 373.7 g of mineral spirits and 15.3 g of butyl cabitol was added to provide organic phase material for product collection before combining the solutions.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
370 g
Type
solvent
Reaction Step One
[Compound]
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
133 g
Type
reactant
Reaction Step Three
Name
Quantity
643.4 g
Type
solvent
Reaction Step Three
Quantity
73.9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Zr:1].[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([O-:7])=[O:6])[CH3:3].[OH-].[Na+:13].C(=O)([O-])[O-].[Na+].[Na+]>O>[CH2:2]([CH:4]([CH2:8][CH2:9][CH2:10][CH3:11])[C:5]([O-:7])=[O:6])[CH3:3].[Na+:13].[Zr:1] |f:2.3,4.5.6,8.9|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
[Zr]
Name
Quantity
370 g
Type
solvent
Smiles
O
Step Two
Name
Solution B
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zr]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Zr]
Step Three
Name
Quantity
133 g
Type
reactant
Smiles
C(C)C(C(=O)[O-])CCCC
Name
Quantity
643.4 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
73.9 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC.[Na+]
Name
Type
product
Smiles
[Zr]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.